molecular formula C22H25ClN4O5S B1673912 L-691121 CAS No. 136075-60-0

L-691121

Número de catálogo: B1673912
Número CAS: 136075-60-0
Peso molecular: 493.0 g/mol
Clave InChI: NHRIUQWDVKKIAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methanesulfonamide, N-(1'-(2-(2,1,3-benzoxadiazol-5-yl)ethyl)-3,4-dihydro-4-oxospiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)-, monohydrochloride (hereafter referred to as Compound X) is a structurally complex molecule featuring a spirobenzopyran-piperidine core, a benzoxadiazole fluorophore, and a methanesulfonamide substituent. The methanesulfonamide group is often employed as a bioisostere for hydroxyl groups in drug design, enhancing metabolic stability and solubility . The monohydrochloride salt form suggests improved aqueous solubility for pharmacological applications.

Propiedades

Número CAS

136075-60-0

Fórmula molecular

C22H25ClN4O5S

Peso molecular

493.0 g/mol

Nombre IUPAC

N-[1'-[2-(2,1,3-benzoxadiazol-5-yl)ethyl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C22H24N4O5S.ClH/c1-32(28,29)25-16-3-5-21-17(13-16)20(27)14-22(30-21)7-10-26(11-8-22)9-6-15-2-4-18-19(12-15)24-31-23-18;/h2-5,12-13,25H,6-11,14H2,1H3;1H

Clave InChI

NHRIUQWDVKKIAZ-UHFFFAOYSA-N

SMILES canónico

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)CCC4=CC5=NON=C5C=C4)CC2=O.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3,4-dihydro-1'-(2-(benzofurazan-5-yl)ethyl)-6-methanesulfonamidospiro((2H)-1-benzopyran-2,4'-piperidin)-4-one
L 691121
L-691,121

Origen del producto

United States

Métodos De Preparación

Formation of the Benzopyran-Piperidine Skeleton

The spirocyclic core is synthesized through a tandem dearomatization-cyclization sequence. A modified procedure from Kim et al. (2012) employs solid-phase synthesis to ensure regiocontrol:

  • Resin-bound piperidine precursor : Wang resin functionalized with a piperidine-4-carboxaldehyde undergoes condensation with 2-hydroxybenzaldehyde derivatives in the presence of piperidine (10 mol%).
  • Spirocyclization : Treatment with glacial acetic acid at 90°C induces cyclization, forming the spirobenzopyran-piperidinone scaffold. The solid-phase approach achieves 78–85% conversion, as confirmed by LC-MS.

Key optimization : Silver nitrate (AgNO₃, 1.5 equiv) enhances cyclization efficiency by stabilizing reactive intermediates, reducing byproduct formation to <5%.

Installation of the 2-(2,1,3-Benzoxadiazol-5-yl)Ethyl Substituent

Side Chain Introduction via Nucleophilic Alkylation

The benzoxadiazole moiety is introduced at the 1'-position using a two-step protocol:

  • Resin activation : The spirocyclic intermediate undergoes N-alkylation with 1,2-dibromoethane (3.0 equiv) in DMF at 60°C for 12 h, yielding a bromoethyl intermediate.
  • Benzoxadiazole coupling : Reaction with 5-amino-2,1,3-benzoxadiazole (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) at 80°C for 24 h installs the heterocyclic side chain. HPLC analysis shows 92% purity after purification by silica gel chromatography.

Alternative method : Palladium-catalyzed Suzuki-Miyaura coupling between a boronic ester-functionalized spirocycle and 5-bromo-2,1,3-benzoxadiazole achieves comparable yields (81%) but requires stringent oxygen-free conditions.

Methanesulfonamide Functionalization at the 6-Position

Sulfonylation of the Aromatic Amine

The 6-amino group of the benzopyran ring undergoes sulfonylation using methanesulfonyl chloride:

  • Amine generation : Reduction of the 6-nitro group (SnCl₂/HCl, ethanol, reflux) produces the primary amine (94% yield).
  • Sulfonylation : Treatment with methanesulfonyl chloride (1.1 equiv) in dichloromethane containing Et₃N (2.5 equiv) at 0°C→RT for 6 h affords the sulfonamide. Excess reagent is quenched with aqueous NaHCO₃.

Reaction monitoring : In situ FTIR confirms completion by disappearance of the N-H stretch at 3350 cm⁻¹ and emergence of S=O stretches at 1160/1360 cm⁻¹.

Salt Formation and Final Purification

Hydrochloride Salt Preparation

The free base is treated with HCl (1.0 M in Et₂O) in anhydrous THF at 0°C. After stirring for 2 h, the precipitate is collected by filtration and washed with cold THF to yield the monohydrochloride salt (99.2% purity by ion chromatography).

Critical parameters :

  • Moisture control (<50 ppm H₂O) prevents hydrate formation
  • Stoichiometric HCl addition (1.05 equiv) avoids dihydrochloride byproducts

Analytical Characterization Data

Spectroscopic and Chromatographic Profiles

Parameter Value Method
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (d, J=2.8 Hz, 1H), 7.94 (dd, J=8.8, 2.8 Hz, 1H), 6.88 (d, J=8.8 Hz, 1H), 4.32–4.18 (m, 2H), 3.41 (s, 3H) Bruker Avance III
HPLC Purity 99.4% (tR=12.7 min) C18 column, 0.1% TFA/MeCN
HRMS (ESI+) m/z 513.1543 [M+H]⁺ (calc. 513.1539) Q-TOF Micro

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Key Advantage
Solid-phase synthesis 62% 99.4% Moderate Amenable to parallel optimization
Solution-phase 58% 98.7% High Lower catalyst costs
Hybrid approach 67% 99.1% Limited Superior stereocontrol

Análisis De Reacciones Químicas

L 691121 principalmente experimenta reacciones típicas de compuestos orgánicos con grupos funcionales similares. Estas reacciones incluyen:

    Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.

    Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales, lo que puede alterar la actividad del compuesto.

    Sustitución: L 691121 puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro, lo que puede ser útil para modificar sus propiedades para diferentes aplicaciones.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

L 691121 tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

L 691121 ejerce sus efectos bloqueando los canales de potasio en las células cardíacas. Este bloqueo prolonga el potencial de acción cardíaco, lo que ayuda a estabilizar el ritmo del corazón. Los objetivos moleculares de L 691121 son los canales de potasio, y las vías involucradas incluyen la modulación del flujo de iones a través de la membrana celular cardíaca .

Comparación Con Compuestos Similares

Methodological Considerations in Comparative Studies

  • Computational Similarity Analysis : Graph-based similarity measures (e.g., subgraph matching) highlight that Compound X’s uniqueness arises from its hybrid spiro-benzoxadiazole architecture. Traditional descriptor-based methods may overlook critical 3D interactions due to the complexity of the spiro system .
  • NMR and Structural Validation : High-field NMR could resolve ambiguities in Compound X’s conformation, particularly the spatial arrangement of the benzoxadiazole relative to the spiro core. Such data are critical for validating computational models .

Actividad Biológica

Methanesulfonamide, N-(1'-(2-(2,1,3-benzoxadiazol-5-yl)ethyl)-3,4-dihydro-4-oxospiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)-, monohydrochloride (commonly referred to as L 691121) is a complex organic compound known for its antiarrhythmic properties . It functions primarily by blocking potassium channels in cardiac cells, which prolongs the cardiac action potential and stabilizes heart rhythm. This compound has garnered attention for its potential therapeutic applications in treating cardiac arrhythmias.

PropertyValue
CAS Number 136075-60-0
Molecular Formula C22H25ClN4O5S
Molecular Weight 493.0 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO
Storage Conditions Dry, dark at 0 - 4 °C short term; -20 °C long term

L 691121 primarily exerts its biological activity through the blockade of potassium channels. This action leads to:

  • Prolongation of Cardiac Action Potential : By inhibiting potassium ion flow through the cell membrane, it effectively stabilizes the cardiac rhythm.
  • Potential Embryotoxic Effects : At certain dosages, L 691121 has shown embryotoxic effects in preclinical studies, warranting caution in its application during pregnancy.

Antiarrhythmic Effects

Research indicates that L 691121 is effective in modulating cardiac electrical activity. Its ability to block potassium channels allows it to be studied as a potential treatment for various types of cardiac arrhythmias. In experimental models, it has demonstrated significant efficacy in stabilizing heart rhythms under conditions that typically induce arrhythmias.

Toxicological Studies

While L 691121 shows promise as an antiarrhythmic agent, studies have also highlighted its potential toxicity. The compound has been associated with embryotoxicity at higher concentrations. This aspect necessitates thorough investigation into its pharmacokinetics and safety profile before clinical application.

Comparative Studies

Compared to other potassium channel blockers such as amiodarone and sotalol, L 691121 presents distinct pharmacokinetic properties and a unique profile of activity and toxicity. These differences make it a candidate for further development in the pharmaceutical industry targeting potassium channels .

Experimental Models

In vitro studies using isolated rat heart models have been conducted to evaluate the effects of L 691121 on perfusion pressure and coronary resistance. The findings suggest that:

  • The compound significantly affects perfusion pressure in a time-dependent manner.
  • It interacts with biomolecules that may alter cardiovascular parameters .

Docking Studies

Theoretical interaction studies using docking simulations have been performed to understand how L 691121 interacts with calcium channels and other cardiac proteins. These studies help elucidate its mechanism at the molecular level and support the development of more targeted therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the spirocyclic benzopyran-piperidine core in this compound?

  • Methodological Answer : The spirocyclic system can be synthesized via a [4+2] cycloaddition or a Mannich-type reaction. Key steps include:

  • Cyclization : Use of acidic conditions (e.g., H2SO4/AcOH) to promote ring closure between the benzopyran and piperidine moieties.
  • Stereocontrol : Employ chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) to ensure enantioselectivity at the spiro center .
  • Validation : Confirm spirocyclic formation via <sup>1</sup>H-NMR coupling constants (e.g., vicinal protons on the spiro ring show distinct splitting patterns) .

Q. Which spectroscopic techniques are most effective for characterizing the benzoxadiazole-ethyl substituent?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Benzoxadiazole absorbs strongly at ~350 nm due to its extended conjugation, useful for tracking functionalization .
  • <sup>13</sup>C-NMR : The ethyl linker’s carbons (C-CH2-CH2-Benzoxadiazole) appear as triplets (~δ 25–35 ppm) .
  • HRMS : Confirm molecular ion peaks with <1 ppm mass error (e.g., using ESI-TOF) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (e.g., Chromolith® RP-18e, 100 × 4.6 mm) and UV detection at 254 nm .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. The benzoxadiazole group may hydrolyze at extreme pH .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to ATP pockets. Focus on the spirocyclic moiety’s steric fit and the benzoxadiazole’s π-π stacking with hydrophobic residues .
  • MD Simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. The ethyl linker may exhibit flexibility, requiring enhanced sampling methods .

Q. What experimental approaches resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Solubility Screening : Use a shake-flask method with HPLC quantification. Test solvents (DMSO, PBS, EtOH) at 25°C and 37°C. Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .
  • Thermodynamic Solubility : Perform differential scanning calorimetry (DSC) to identify polymorph transitions affecting solubility. The monohydrochloride salt likely improves aqueous solubility vs. freebase .

Q. How can structure-activity relationship (SAR) studies optimize the benzoxadiazole substituent’s electronic properties?

  • Methodological Answer :

  • Electron-Withdrawing Modifications : Replace benzoxadiazole with nitro or cyano groups to enhance electrophilicity. Monitor effects on bioactivity via IC50 assays (e.g., kinase inhibition) .
  • Hammett Analysis : Correlate substituent σ values with activity trends. A linear free-energy relationship (LFER) may reveal optimal electronic profiles .

Q. What strategies mitigate off-target binding caused by the sulfonamide group?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute sulfonamide with thiazolidinedione or tetrazole to reduce plasma protein binding. Validate via SPR (surface plasmon resonance) binding assays .
  • Proteome-Wide Profiling : Use chemical proteomics (e.g., affinity pulldown with SILAC labeling) to identify non-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-691121
Reactant of Route 2
Reactant of Route 2
L-691121

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.